molecular formula C18H13ClN2O2 B8681523 2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

2-chloro-N-(4-phenoxy-phenyl)-nicotinamide

Cat. No. B8681523
M. Wt: 324.8 g/mol
InChI Key: LYCVALXUNPXHBT-UHFFFAOYSA-N
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Patent
US07514564B2

Procedure details

2-Chloronicotinoyl chloride (9.15 g, 0.052 mol) was added to a stirred solution of 4-phenoxyaniline (10.00 g, 0.054 mol) and DIEA (10.00 ml, 0.057 mol) in CH2Cl2 (100 ml) at RT. The mixture stirred for 48 h before removal of solvent under reduced pressure. The resulting residue was dissolved EtOAc and washed several times with saturated NaHCO3 aqueous solution and brine, respectively. The organic layer was dried over Na2SO4 and evaporated to leave a solid. This material was re-crystallized from EtOAc/Hexane mixture, followed by filtration and rinsing with Et2O to leave the desired compound as a white solid. MS m/z: 325 (M+1); 323 (M−1)
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[O:11]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCN(C(C)C)C(C)C.CCOC(C)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([C:4]([NH:22][C:21]2[CH:20]=[CH:19][C:18]([O:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:24][CH:23]=2)=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
10 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 48 h before removal of solvent under reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed several times with saturated NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid
CUSTOM
Type
CUSTOM
Details
This material was re-crystallized from EtOAc/Hexane mixture
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
rinsing with Et2O

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.